N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide
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Overview
Description
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide typically involves multiple steps. One common synthetic route includes the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted-2-chloro-3-quinoline carbaldehydes using p-toluene sulphonic acid (PTSA) as a catalyst for cyclisation . The reaction conditions often involve refluxing in ethanol or other suitable solvents to achieve moderate yields .
Chemical Reactions Analysis
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes . The anticancer properties are believed to result from its interaction with DNA and inhibition of topoisomerase enzymes, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide can be compared with other benzoxazole derivatives such as:
1,3-Benzoxazole: A simpler structure with similar antimicrobial properties.
Benzisoxazole: An analog with the nitrogen atom in a different position, exhibiting antifungal activity.
Benzimidazole: An analog with the oxygen replaced by nitrogen, known for its antiparasitic properties.
The uniqueness of this compound lies in its specific substitutions, which enhance its biological activities and make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H18Cl2N2O3 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C23H18Cl2N2O3/c1-13(2)29-18-5-3-4-15(10-18)22(28)26-17-8-6-14(7-9-17)23-27-20-12-16(24)11-19(25)21(20)30-23/h3-13H,1-2H3,(H,26,28) |
InChI Key |
WPLAAFPDBCOVGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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